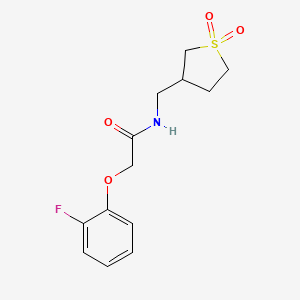
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C13H16FNO4S and its molecular weight is 301.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tetrahydrothiophene moiety and a 2-fluorophenoxy group, linked through an acetamide functional group. This structural combination may enhance its pharmacological profile compared to similar compounds.
Structural Formula
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory activities
The biological activity of this compound can be attributed to its ability to interact with various biological targets such as proteins and nucleic acids.
Research has suggested that the compound may exert its effects through:
- Receptor Binding : Similar compounds have shown high affinity for sigma receptors, which are implicated in pain modulation and neuroprotection .
- Cellular Pathways : The compound may influence pathways related to oxidative stress and apoptosis, as seen in related studies involving PROTAC (proteolysis-targeting chimeras) technology .
Study 1: Sigma Receptor Affinity
A study evaluating the binding affinity of related acetamides demonstrated that certain derivatives exhibited selective binding to sigma receptors. For instance, a compound with similar structural features showed a Ki value of 42 nM at the σ1 receptor, indicating potential for pain management applications .
Study 2: Anticancer Activity
Another research highlighted the use of compounds with thiophene derivatives in targeting cancer cells. These compounds were shown to induce apoptosis in acute myeloid leukemia (AML) cell lines by up-regulating reactive oxygen species (ROS) pathways while down-regulating unfolded protein response (UPR) pathways .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Moiety : Utilizing appropriate reagents to create the tetrahydrothiophene structure.
- Acetamide Coupling : Reacting the thiophene derivative with an acetamide precursor.
- Fluorophenoxy Attachment : Introducing the 2-fluorophenoxy group through nucleophilic substitution reactions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains thiophene | Anticancer |
| Compound B | Fluorinated phenyl | Anti-inflammatory |
| Compound C | Tetrahydrochromene | Antimicrobial |
Eigenschaften
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-3-1-2-4-12(11)19-8-13(16)15-7-10-5-6-20(17,18)9-10/h1-4,10H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSJXSSABNGPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













